o-Topolin 9-glucoside

Descripción

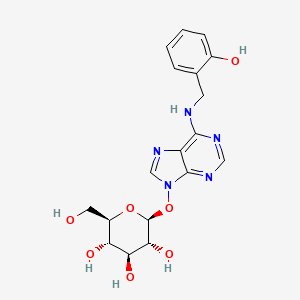

Structure

3D Structure

Propiedades

Fórmula molecular |

C18H21N5O7 |

|---|---|

Peso molecular |

419.4 g/mol |

Nombre IUPAC |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[6-[(2-hydroxyphenyl)methylamino]purin-9-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C18H21N5O7/c24-6-11-13(26)14(27)15(28)18(29-11)30-23-8-22-12-16(20-7-21-17(12)23)19-5-9-3-1-2-4-10(9)25/h1-4,7-8,11,13-15,18,24-28H,5-6H2,(H,19,20,21)/t11-,13-,14+,15-,18+/m1/s1 |

Clave InChI |

FKCOSRWTYSBHHC-YYZLIPTLSA-N |

SMILES isomérico |

C1=CC=C(C(=C1)CNC2=C3C(=NC=N2)N(C=N3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |

SMILES canónico |

C1=CC=C(C(=C1)CNC2=C3C(=NC=N2)N(C=N3)OC4C(C(C(C(O4)CO)O)O)O)O |

Origen del producto |

United States |

Natural Occurrence and Spatial Distribution of O Topolin 9 Glucoside in Planta

Tissue-Specific Localization and Concentration Gradients

Presence in Callus Tissue

The formation of callus, a mass of undifferentiated plant cells, is a significant process in plant tissue culture. Within this context, the metabolism of cytokinins, a class of plant hormones that promote cell division, is intricately regulated. The conversion of active cytokinins into their glucosides is a key metabolic pathway observed in callus tissue. Specifically, N-glucosylation at the N9 position of the purine (B94841) ring is considered a primary mechanism for deactivation, resulting in stable and biologically inactive conjugates. nih.govresearchgate.net This process helps maintain hormonal homeostasis within the developing callus. While N9-glucosides are generally considered inactive, their accumulation in callus tissue suggests a role in sequestering excess cytokinins. nih.gov

Detailed research has identified and quantified o-Topolin 9-glucoside (oT9G) in the callus tissues of several plant species, highlighting its role in the metabolic fate of aromatic cytokinins.

In a study on the induction of callus and adventitious shoots from the stem of Populus alba (White Poplar), the dynamics of various endogenous hormones were analyzed. nih.gov Among the cytokinin metabolites, this compound was detected and quantified at different time points during the culture process. The concentration of oT9G was measured alongside other topolin derivatives, providing insight into the metabolic shifts occurring during cell differentiation and proliferation. nih.gov

Similarly, research into callus formation from hydroponic cuttings of Pinellia ternata revealed changes in endogenous cytokinin levels. frontiersin.org During the callus formation process, the concentration of meta-Topolin (B1662424) (mT) decreased after an initial increase, while its corresponding 9-glucoside (mT9G) gradually increased. A similar trend was observed for orththis compound (oT9G), indicating that the glucosylation of ortho-Topolin is an active process during callus development in this species. frontiersin.org

A comprehensive investigation into the metabolism of exogenously applied ¹⁵N-labeled meta-Topolin riboside (mTR) in woody plants also provided data on the formation of various topolin glucosides in callus tissue. mdpi.comresearchgate.net In callus cultures of Handroanthus guayacan, Tabebuia rosea, and Tectona grandis, the applied cytokinin was metabolized into several forms, including N-glucosides. In T. rosea callus, O-glucosides were more abundant than N-glucosides. mdpi.com Conversely, in the callus of T. grandis, ¹⁵N-labeled orththis compound was detected as one of the metabolic products, demonstrating the conversion pathway from meta-topolin isomers to ortho-topolin isomers and their subsequent glucosylation. mdpi.comresearchgate.net

The following tables present data on the concentration of this compound and related compounds in the callus tissue of different plant species as reported in scientific literature.

Table 1: Concentration of Endogenous Topolins in Populus alba Stem Cuttings During Callus Induction

This table shows the changes in the concentration of various topolin forms, including this compound, during the initial stages of callus development. Data is sourced from a study on callus induction and organogenesis in P. alba. nih.gov

| Time (days) | oT (ng/g) | oTR (ng/g) | oT9G (ng/g) |

| 0 | 0.02 | 0.01 | 0.00 |

| 1 | 0.03 | 0.01 | 0.00 |

| 3 | 0.03 | 0.01 | 0.00 |

| 5 | 0.02 | 0.01 | 0.00 |

| 7 | 0.02 | 0.01 | 0.00 |

| 9 | 0.02 | 0.01 | 0.00 |

| 12 | 0.02 | 0.01 | 0.00 |

| 15 | 0.02 | 0.01 | 0.00 |

| 18 | 0.02 | 0.01 | 0.00 |

| oT: ortho-Topolin; oTR: ortho-Topolin riboside; oT9G: orththis compound. Concentrations reported as 0.00 indicate levels were below the detection limit. |

Table 2: Concentration of ¹⁵N-Labeled Topolin Metabolites in Callus Tissue of Woody Plants

This table displays the concentration of various ¹⁵N-labeled topolin metabolites, including N-glucosides, in the callus tissue of three tree species after feeding with ¹⁵N-meta-Topolin riboside. The data illustrates interspecies differences in cytokinin metabolism. mdpi.comresearchgate.net

| Species | ¹⁵N N-glucosides (pmol/g DW) | ¹⁵N O-glucosides (pmol/g DW) | ¹⁵N Ribosides (pmol/g DW) | ¹⁵N Free Bases (pmol/g DW) |

| Handroanthus guayacan | ~1500 | ~1300 | ~350 | ~50 |

| Tabebuia rosea | ~600 | ~1400 | ~100 | <50 |

| Tectona grandis | ~250 | ~250 | ~50 | <10 |

| The group "¹⁵N N-glucosides" includes ¹⁵N-meta-Topolin-9-glucoside (¹⁵N mT9G), ¹⁵N-ortho-Topolin-9-glucoside (¹⁵N oT9G), and ¹⁵N-para-Topolin-9-glucoside (¹⁵N pT9G). researchgate.net Specific concentrations for oT9G alone were not always delineated from the total N-glucoside pool. |

Metabolic Pathways and Interconversions of O Topolin 9 Glucoside

Glucosylation as a Deactivation and Storage Mechanism

N9-glucosylation is widely recognized as a principal pathway for the irreversible deactivation of cytokinins, including aromatic types like o-Topolin. frontiersin.orgmdpi.com This process involves the formation of a covalent bond between a glucose molecule and the nitrogen atom at the 9th position of the cytokinin's purine (B94841) ring. nih.gov The resulting N9-glucosides, such as o-Topolin 9-glucoside, are considered metabolically stable and biologically inactive. mdpi.com

Several key findings underscore the role of N9-glucosylation as a terminal deactivation step:

Reduced Biological Activity: Studies have shown that N9-glucosides of aromatic and isoprenoid cytokinins are inactive in various bioassays, such as tobacco callus and chlorophyll (B73375) retention tests. mdpi.comresearchgate.net In some cases, their application to plant tissues resulted in slower growth than controls that received no cytokinin treatment, highlighting their lack of hormone activity. mdpi.com

Metabolic Stability: The N-glucoside bond at the N9 position is highly resistant to enzymatic cleavage within plant tissues. nih.gov This stability prevents the release of the active free base, effectively removing it from the pool of biologically active hormones. oup.com

Accumulation: N-glucosides, including N9-forms, often accumulate to high concentrations in plant tissues, sometimes accounting for a significant portion of the total cytokinin content. mdpi.com This accumulation is consistent with their role as end-products of cytokinin metabolism. frontiersin.orgmdpi.com For instance, research on meta-topolin (B1662424) riboside metabolism identified N9-glucosylation as the primary inactivation mechanism, with the N9-glucoside being the predominant inactive metabolite. mdpi.com

This process is a crucial part of cytokinin homeostasis, allowing plants to finely tune the levels of active hormones in response to developmental and environmental signals. frontiersin.orgnih.gov

In contrast to the irreversible nature of N9-glucosylation, O-glucosylation represents a reversible deactivation and storage mechanism. frontiersin.org This pathway involves the attachment of glucose to a hydroxyl group on the cytokinin's side chain—for o-Topolin, this would be the hydroxyl group on the benzyl (B1604629) ring.

The key distinctions between N9- and O-glucosylation are summarized below:

| Feature | N9-Glucosylation | O-Glucosylation |

| Attachment Site | Nitrogen at the 9th position of the purine ring. nih.gov | Hydroxyl group on the N6-side chain. nih.gov |

| Metabolic Fate | Generally considered an irreversible deactivation. frontiersin.orgchem-soc.si | Reversible; serves as an inactive storage form. frontiersin.org |

| Enzymatic Cleavage | Resistant to cleavage by known endogenous plant β-glucosidases. nih.gov | Readily cleaved by specific β-glucosidases to release the active free base. mdpi.com |

| Biological Activity | The resulting glucoside is biologically inactive. mdpi.com | The glucoside is inactive but can be reactivated upon cleavage. mdpi.com |

| Primary Role | Permanent detoxification and removal of excess active cytokinins. frontiersin.org | Storage, transport, and protection from degradation by enzymes like cytokinin oxidase/dehydrogenase. mdpi.com |

O-glucosides, such as o-Topolin O-glucoside (oTOG), are considered transportable and protected storage forms. mdpi.compphouse.org The ability of plant enzymes to hydrolyze the O-glucoside bond allows the plant to release active cytokinin when and where it is needed, making O-glucosylation a dynamic regulatory mechanism. pphouse.org Conversely, the stability of the N9-glucoside bond makes this compound a terminal metabolite. oup.com

Enzymology of this compound Metabolism

The synthesis and potential breakdown of this compound are governed by specific classes of enzymes. The formation is a well-documented process, while the reverse reaction is notably absent in standard plant metabolism.

The synthesis of cytokinin N-glucosides is catalyzed by a group of enzymes known as uridine (B1682114) diphosphate (B83284) glycosyltransferases (UGTs). frontiersin.orgnih.gov These enzymes facilitate the transfer of a glucose moiety from an activated sugar donor, typically UDP-glucose, to the cytokinin molecule. nih.govfrontiersin.org

In the model plant Arabidopsis thaliana, a large superfamily of UGT genes has been identified, but only a few have been shown to specifically target cytokinins for N-glucosylation. frontiersin.orgmdpi.com The enzymes UGT76C1 and UGT76C2 have been identified as cytokinin-specific N-glucosyltransferases, capable of adding glucose to both the N7 and N9 positions of the purine ring on a variety of cytokinins. frontiersin.orgfrontiersin.orgnih.gov While these enzymes can create both N7- and N9-glucosides, their activity is crucial for regulating the levels of active cytokinins in the cell. frontiersin.orgnih.gov Overexpression of these UGTs leads to increased production of N-glucosides and phenotypes associated with cytokinin deficiency, confirming their role in cytokinin deactivation in vivo. frontiersin.orgnih.gov

A defining characteristic of N9-glucosides is their high metabolic stability, which stems from the general absence of endogenous plant enzymes capable of cleaving the N9-glucoside bond. oup.comchem-soc.si While plants possess β-glucosidases that can hydrolyze the bond in O-glucosides to release active cytokinins, these enzymes are ineffective against N7- and N9-glucosides. nih.govmdpi.com

This enzymatic resistance is a cornerstone of the "irreversible deactivation" model for N9-glucosylation. oup.com Although some cytokinin oxidase/dehydrogenase (CKX) enzymes have shown an ability to degrade certain N9-glucosides, this results in the destruction of the entire cytokinin molecule, not the release of the active free base. nih.govoup.comoup.com The only known β-glucosidase capable of releasing a free cytokinin base from its N9-glucoside is an enzyme encoded by the rolC oncogene from Agrobacterium rhizogenes, which is not native to plants. oup.com Therefore, within the context of normal plant physiology, the formation of this compound is considered a terminal metabolic step.

Interconversion with Other Topolin Metabolites

The primary interconversions involving o-Topolin include:

Ribosylation: Conversion to its riboside form, o-Topolin riboside (oTR), which is often considered a transport form. researchgate.net This conversion is reversible. nih.gov

O-Glucosylation: Conversion to o-Topolin O-glucoside (oTOG), a reversible storage form. pphouse.org

N9-Glucosylation: Conversion to this compound (oT9G), an irreversible deactivation product. researchgate.net

A simplified pathway shows that the active free base, o-Topolin, can be shunted into a temporary storage pool via O-glucosylation or prepared for transport via ribosylation. However, its conversion to this compound effectively removes it from the active and storage pools permanently. mdpi.comresearchgate.net Studies tracking the metabolism of related topolins have demonstrated that N9-glucosylation is a major pathway, leading to the accumulation of the corresponding N9-glucoside as a final, inactive product. mdpi.com

Relationship with ortho-Topolin Free Base and Riboside

The metabolism of o-topolin involves a dynamic interplay between its free base, riboside, and glucoside forms. The free base, ortho-topolin (oT), is considered an active form of the cytokinin. This free base can be converted to its corresponding riboside, ortho-topolin riboside (oTR), a process that often renders it less active and facilitates its transport within the plant. mdpi.com In poplar species, oT and oTR are the major aromatic cytokinin metabolites detected. researchgate.net The interconversion between the free base and the riboside is a rapid and reversible process in plant tissues, catalyzed by enzymes such as adenosine (B11128) kinase, nucleoside N-ribohydrolase, and purine nucleoside phosphorylase. researchgate.netnih.gov

This compound (oT9G) is an N-glucoside of ortho-topolin. N-glucosylation, specifically at the N9 position of the purine ring, is generally regarded as a deactivation or detoxification pathway for cytokinins. researchgate.netmdpi.com Unlike O-glucosides, which are considered reversible storage forms that can be hydrolyzed back to the active free base, N9-glucosides are typically stable and biologically inactive metabolites. researchgate.netmdpi.comnih.gov This suggests that the formation of oT9G from oT is a primary mechanism for the irreversible inactivation of ortho-topolin.

Table 1: Metabolic Relationship of ortho-Topolin Derivatives

| Compound | Form | General Function | Metabolic Conversion |

| ortho-Topolin (oT) | Free Base | Active Form | Can be converted to oTR and oT9G |

| ortho-Topolin Riboside (oTR) | Riboside | Transport/Less Active Form | Interconvertible with oT |

| orththis compound (oT9G) | N9-glucoside | Inactive/Deactivated Form | Formed from oT as a detoxification product |

Metabolic Links to Meta-Topolin and Para-Topolin Derivatives

Recent research has uncovered previously unexplored metabolic pathways demonstrating that different positional isomers of topolins can be interconverted within plant tissues. Specifically, studies have shown that meta-topolin derivatives can be metabolized into both ortho- and para-topolin derivatives.

In feeding experiments using labeled meta-topolin riboside (mTR) in woody plant species like Handroanthus guayacan and Tabebuia rosea, the formation of various metabolites was tracked. nih.govmdpi.com The results revealed the presence of labeled orththis compound (oT9G) and para-topolin 9-glucoside (pT9G). nih.govmdpi.comresearchgate.net This finding indicates a metabolic pathway capable of repositioning the hydroxyl group on the benzyl side chain of the topolin molecule, converting a meta-substituted compound into ortho- and para-substituted ones. nih.gov

This metabolic conversion appears to be a species-dependent phenomenon. For instance, in T. rosea and H. guayacan, the conversion of mTR to ortho- and para-derivatives, including their respective 9-glucosides, was clearly observed. nih.gov In T. rosea, O-glucosides were more abundant than N-glucosides, whereas in H. guayacan and Tectona grandis, N9-glucosylation was the primary mechanism for mTR inactivation, with meta-topolin-9-glucoside (mT9G) being the predominant inactive metabolite. nih.gov The detection of oT9G in plants treated with mTR provides direct evidence of a metabolic link between the meta- and ortho-topolin families of cytokinins. nih.govmdpi.com The conversion to para-topolin derivatives from fluorinated meta-topolin has also been suggested as a potential alternative inactivation pathway, as para-topolins exhibit low biological activity. mdpi.com

Table 2: Observed Metabolic Conversions from meta-Topolin Riboside (mTR)

| Plant Species | Exogenous Cytokinin | Detected ortho-Topolin Metabolite | Detected para-Topolin Metabolites | Reference |

| Handroanthus guayacan | N¹⁵-labeled mTR | ortho-topolin O-glucoside (oTOG) | para-topolin (pT), para-topolin riboside (pTR), para-topolin O-glucoside (pTOG), para-topolin-9-glucoside (pT9G) | nih.govmdpi.com |

| Tabebuia rosea | N¹⁵-labeled mTR | ortho-topolin-9-glucoside (oT9G) | para-topolin (pT), para-topolin riboside (pTR), para-topolin-9-glucoside (pT9G) | nih.govmdpi.com |

| Tectona grandis | N¹⁵-labeled mTR | ortho-topolin-9-glucoside (oT9G) | Not specified | nih.govmdpi.com |

Physiological Role and Biological Activity in Plant Development

Function as a Biologically Inactive Cytokinin Form

o-Topolin 9-glucoside is recognized as a biologically inactive form of cytokinin. frontiersin.org Cytokinins, a class of plant hormones, are crucial for regulating various aspects of plant growth and development. mdpi.com The biological activity of cytokinins is determined by their molecular structure and their ability to bind to cytokinin receptors. d-nb.info In the case of this compound, the attachment of a glucose molecule at the N9 position of the purine (B94841) ring sterically hinders its ability to bind effectively to these receptors. d-nb.info This modification results in a compound with comparatively low biological activity in common bioassays for cytokinins. cancer.govuni-bayreuth.de

The formation of such N-glucosides is considered a key mechanism for the deactivation of active cytokinin bases. frontiersin.org This process is an evolutionarily recent strategy in vascular plants to tightly control the levels of active cytokinins. frontiersin.org While some cytokinin N-glucosides, such as those of trans-zeatin (B1683218), may be converted back to their active forms in vivo, this is not a universal characteristic for all N-glucosides. frontiersin.org Generally, N9-glucosides are considered to be highly stable and biologically inactive forms. For instance, the N9-glucoside of benzyladenine (BAP9G) is a major, highly stable, and inactive metabolite of the widely used synthetic cytokinin BAP, and it has been associated with undesirable effects like the inhibition of root development. nih.gov The activity of 9-glucosides of all tested cytokinins in certain bioassays was found to be near zero. researchgate.net

Contribution to Cytokinin Homeostasis and Pool Regulation

This compound plays a significant role in maintaining cytokinin homeostasis, which is the dynamic balance of synthesis, metabolism, and transport of cytokinins to ensure appropriate physiological responses. The formation of N-glucosides, including this compound, is a primary mechanism for the inactivation and regulation of the active cytokinin pool. mdpi.comnih.gov This process of glucosylation is one of the key ways plants can fine-tune the levels of active cytokinins for specific tissues and developmental stages. nih.gov

Indirect Implications for Plant Growth Regulation

The formation and accumulation of the inactive this compound have indirect consequences for various aspects of plant growth and development. By sequestering active cytokinins, this compound can modulate physiological processes that are dependent on active cytokinin signaling.

Influence on Shoot Development and Apical Dominance through Active Cytokinin Sequestration

Active cytokinins are known to promote shoot proliferation and overcome apical dominance. mdpi.com The conversion of active cytokinins into their inactive 9-glucoside forms, such as this compound, effectively removes them from the active pool. This sequestration can lead to a reduction in the cytokinin-mediated stimulation of axillary bud growth, thereby indirectly influencing shoot architecture. In micropropagation, the accumulation of inactive 9-glucosides of certain cytokinins has been linked to issues like shoot tip necrosis, suggesting that the balance between active and inactive forms is critical for healthy shoot development. researchgate.net The use of topolin-derived cytokinins, which can be metabolized into various forms including glucosides, has been shown to influence shoot proliferation in vitro. ishs.orgnih.gov

Impact on Root Growth Modulated by Inactive Cytokinin Accumulation

High levels of active cytokinins are generally inhibitory to root growth. nih.govbiorxiv.org The accumulation of inactive cytokinin glucosides in the basal parts of plants and underground organs is a common phenomenon. researchgate.net While this compound itself is inactive, its formation represents a detoxification pathway that can mitigate the negative effects of excessive active cytokinins on root development. However, the accumulation of certain inactive N9-glucosides has also been associated with the inhibition of root elongation, possibly through the activation of other signaling pathways. nih.gov Therefore, the impact of inactive cytokinin accumulation on root growth is complex and depends on the specific cytokinin, its concentration, and the plant species.

Comparative Analysis of Biological Activity with Active Cytokinins

The biological activity of this compound is significantly lower when compared to its active cytokinin counterparts. Bioassays that measure classic cytokinin responses, such as callus growth and chlorophyll (B73375) retention, have demonstrated the low activity of this compound. cancer.govuni-bayreuth.de In contrast, active cytokinins like trans-zeatin and meta-topolin (B1662424) show high activity in these assays. researchgate.net

The key determinant of this difference in activity lies in the structural modification of the cytokinin molecule. The presence of the glucoside group at the N9 position of the adenine ring in this compound prevents it from effectively binding to and activating cytokinin receptors. d-nb.info Active cytokinins, in their free-base form, can readily fit into the binding pocket of these receptors, initiating the signaling cascade that leads to a physiological response. d-nb.info While ribosides (with a ribose sugar) of some topolins can have activity comparable to or even higher than their free bases, 9-glucosides consistently exhibit near-zero activity. nih.govresearchgate.net

The following table provides a comparative overview of the biological activity of this compound and a representative active cytokinin.

| Feature | This compound | Active Cytokinins (e.g., trans-Zeatin, meta-Topolin) |

| Receptor Binding | Inefficient due to steric hindrance from the N9-glucoside. d-nb.info | Efficient binding to cytokinin receptors. d-nb.info |

| Biological Activity | Comparatively low to near-zero in standard bioassays. cancer.govuni-bayreuth.deresearchgate.net | High activity in promoting cell division, delaying senescence, etc. researchgate.net |

| Primary Role | Inactive, storage, or detoxification form. frontiersin.orgmdpi.com | Active signaling molecule. nih.gov |

| Metabolic Fate | Generally stable, though some N9-glucosides can be degraded by CKX. nih.govnih.gov | Can be interconverted, glucosylated, or degraded. |

Advanced Analytical Methodologies for Detection and Quantification

Sample Preparation Techniques for Glucosylated Cytokinins

Effective sample preparation is a critical first step to isolate target analytes, remove interfering substances, and concentrate the sample for subsequent analysis.

The initial treatment of biological samples, such as plant tissues, often involves rapid freezing followed by lyophilization (freeze-drying). This process removes water from the sample while minimizing the degradation of thermally sensitive compounds like cytokinins. Lyophilization results in a dry, stable powder that is suitable for long-term storage and efficient extraction nih.govnih.gov.

Following lyophilization, a targeted extraction is performed. This typically involves homogenizing the dried material and extracting it with a suitable solvent, often cold methanol or a methanol-based solution nih.govnih.gov. Extraction is frequently carried out at low temperatures (e.g., -20°C) to further reduce enzymatic activity and prevent analyte degradation nih.gov. Sonication may be employed to enhance the extraction efficiency. After extraction, the crude extract is often purified using solid-phase extraction (SPE) with C18 or mixed-mode columns to remove interfering compounds like lipids and pigments before chromatographic analysis nih.gov.

To ensure the accuracy and precision of quantification, stable isotope-labeled internal tracers are indispensable. These are synthetic versions of the target analytes where one or more atoms have been replaced with a heavier isotope (e.g., Deuterium [²H] or Nitrogen-15 [¹⁵N]).

In the analysis of topolin derivatives, a suite of labeled internal standards, such as [²H₇]N6-benzyladenine (D-BA) and its riboside and glucoside forms, are added to the sample at the very beginning of the extraction process nih.gov. Because these labeled tracers have nearly identical chemical and physical properties to their corresponding unlabeled analytes, they experience the same degree of loss during sample preparation and the same ionization response in the mass spectrometer. By comparing the signal of the native analyte (o-Topolin 9-glucoside) to the signal of the known amount of added internal tracer, analysts can accurately correct for any procedural losses, thereby ensuring a precise quantification of the compound in the original sample nih.gov.

Chromatographic Separation Techniques

Chromatography is essential for separating this compound from other structurally similar cytokinins and metabolites present in the purified extract.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of cytokinins and their glucosides nih.govmdpi.comresearchgate.net. The separation is typically achieved using a reversed-phase C18 column. A gradient elution method is commonly employed, where the composition of the mobile phase is changed over time to effectively separate compounds with different polarities.

The mobile phase often consists of an aqueous component (like water with an acidifier such as acetic acid) and an organic component (typically methanol or acetonitrile) mdpi.comresearchgate.net. The flow rate and column temperature are optimized to achieve the best possible separation of peaks mdpi.com. For instance, a study successfully developed an HPLC method that achieved baseline separation of six topolin and topolin riboside isomers, which was then used to confirm the presence of ortho-topolin in coconut water extracts nih.gov. UV detection is a common method for HPLC analysis of phytohormones due to its reliability and lower cost compared to mass spectrometry mdpi.com.

Table 1: Examples of HPLC Conditions for Cytokinin Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Reversed-phase C18 (250 x 4.6 mm, 5 µm) | Not Specified |

| Mobile Phase | A: Water, B: Methanol (5:95, v/v) | A: Aqueous solution with 2.5 ml/L acetic acid, B: Methanol |

| Elution Type | Isocratic | Linear Gradient (10% to 100% Methanol) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV Absorbance at 254 nm | UV Absorbance |

| Reference | nih.gov | researchgate.net |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, greater sensitivity, and faster analysis times. This improvement is primarily due to the use of columns packed with smaller particles (typically less than 2 µm) researchgate.net.

The smaller particle size leads to a substantial increase in separation efficiency. In the analysis of cytokinins, a UPLC system equipped with a sub-2 µm particle column (e.g., Acquity UPLC BEH C18, 1.7 µm) can separate a complex mixture of cytokinin standards, including glucosides, with superior peak resolution in a shorter timeframe compared to HPLC researchgate.net. The enhanced resolution is particularly valuable for distinguishing between closely related isomers, which can be challenging with conventional HPLC systems.

Table 2: UPLC System Parameters for Cytokinin Separation

| Parameter | Condition |

|---|---|

| System | Acquity UPLC |

| Column | BEH C18 (2.1 × 100 mm; 1.7 µm) |

| Mobile Phase | Methanol-Water (10:90, v/v) |

| Elution Type | Isocratic |

| Flow Rate | 0.45 mL/min |

| Column Temperature | 50°C |

| Detection | Photodiode Array (PDA) at 270 nm |

| Reference | researchgate.net |

Mass Spectrometry for Structural Elucidation and Quantification

Mass Spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is the definitive technique for the structural elucidation and sensitive quantification of this compound nih.govcancer.gov. Its high sensitivity allows for the detection of trace amounts of cytokinins, which often exist at very low concentrations in biological samples nih.gov.

For structural elucidation, MS analysis provides the mass-to-charge ratio (m/z) of the parent molecule, confirming its elemental composition. Tandem mass spectrometry (MS/MS) is then used to fragment the parent ion, producing a unique fragmentation pattern that serves as a structural fingerprint of the molecule nih.gov. This fragmentation can confirm the identity of the base (o-Topolin) and the attached sugar moiety (glucose). The structure of this compound isolated from Populus x canadensis leaves was established using this combination of UV and mass spectrometry cancer.gov.

For quantification, techniques such as parallel reaction monitoring (PRM) on high-resolution mass spectrometers (e.g., QExactive Orbitrap) offer improved mass accuracy and specificity compared to older methods nih.gov. This approach allows for the confident identification and precise quantification of dozens of cytokinins, including glucosylated forms, in a single analytical run, even from highly complex biological matrices nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of phytohormones, including this compound. researchgate.netnih.gov This method offers high sensitivity, selectivity, and the ability to quantify multiple compounds in a single run. nih.gov Techniques such as ultra-high-performance liquid chromatography (UPLC-MS/MS) provide excellent separation and rapid analysis of cytokinin metabolites from plant extracts. mdpi.comnih.gov

The process typically involves sample extraction, purification through solid-phase extraction (SPE) to minimize matrix effects, and subsequent analysis by the UPLC-MS/MS system. researchgate.net Quantification is achieved using the multiple reaction monitoring (MRM) mode, which monitors specific precursor-to-product ion transitions, ensuring high specificity for the target analyte. mdpi.com

Research on the metabolism of topolins in various tree species has successfully utilized UPLC-MS/MS to identify and quantify this compound (oT9G). In a study involving Tabebuia rosea, labeled meta-topolin (B1662424) riboside was used to trace metabolic pathways. The analysis revealed that oT9G was the predominant conjugate in the callus tissue, highlighting the method's capacity to elucidate tissue-specific metabolic profiles. mdpi.comnih.gov In contrast, the levels of oT9G were found to be extremely low in the shoots and stems of T. rosea and Handroanthus guayacan. mdpi.comnih.gov

The following table summarizes findings on the relative abundance of N¹⁵-labeled this compound and a related O-glucoside in different tissues of T. rosea after 8 weeks of cultivation with a labeled precursor, as determined by LC-MS/MS analysis. mdpi.comnih.gov

| Tissue Sample | N¹⁵ this compound (oT9G) | N¹⁵ ortho-Topolin O-glucoside (oTOG) |

| Callus | 52% | Not specified |

| Stem (Node 1) | Not detected | 1% |

| Stem (Node 2) | Not detected | 3% |

| Stem (Node 3) | Not detected | 74% |

| Leaves (Node 3) | Not detected | 100% |

This interactive table is based on data regarding the relative occurrence of meta-topolin riboside and its metabolites, illustrating the distribution of o-Topolin glucosides. mdpi.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of phytohormones. However, due to the non-volatile nature of cytokinin glucosides like this compound, a derivatization step is necessary to convert them into volatile compounds suitable for GC analysis. nih.gov This process chemically modifies the compound to increase its volatility and thermal stability.

Common derivatization methods for cytokinins include the formation of per(trimethylsilyl) or permethyl derivatives. acs.org For instance, the sample can be treated with a silylating agent which replaces active hydrogen atoms on hydroxyl and amino groups with trimethylsilyl (TMS) groups. The resulting TMS-derivatized this compound is significantly more volatile and can be readily separated and detected by GC-MS. acs.org

GC-MS has been successfully used to identify a wide range of cytokinins and their glucosides in plant tissues, such as crown gall tissue from Datura innoxia. nih.gov In such studies, deuterium-labeled internal standards are often employed for accurate quantification. nih.gov While LC-MS/MS is more commonly used for intact glycoside analysis today, GC-MS remains a valuable tool, particularly for structural confirmation and metabolic profiling of derivatized compounds. nih.govfrontiersin.org

The general workflow for GC-MS analysis of cytokinin glucosides is outlined below.

| Step | Description | Purpose |

| 1. Extraction | Phytohormones are extracted from homogenized plant tissue using a suitable solvent. | To isolate the target compounds from the plant matrix. |

| 2. Purification | The crude extract is purified, often using techniques like solid-phase extraction. | To remove interfering substances. |

| 3. Derivatization | The purified extract is treated with a chemical reagent (e.g., silylating agent) to form volatile derivatives. | To make non-volatile glucosides suitable for GC analysis. |

| 4. GC Separation | The derivatized sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the stationary phase. | To separate the target analyte from other compounds in the mixture. |

| 5. MS Detection | The separated compounds are ionized and fragmented, and the resulting mass spectrum is used for identification and quantification. | To detect and confirm the identity of the derivatized this compound. |

Immunoassays (e.g., Enzyme-Linked Immunosorbent Assay, ELISA) in Conjugate Detection

Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), offer a highly sensitive and high-throughput method for detecting and quantifying molecules like cytokinin conjugates. nih.govresearchgate.net These assays are based on the specific binding between an antibody and its target antigen. nih.gov For small molecules like this compound, a competitive ELISA format is typically employed. agrisera.com

The principle involves competition between the free cytokinin conjugate in the sample and a known amount of enzyme-labeled cytokinin conjugate for a limited number of binding sites on antibodies immobilized on a microplate. agrisera.comnih.gov The antibody is raised by immunizing an animal with a cytokinin that has been conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or ovalbumin, to elicit a strong immune response. nih.govnih.gov

After an incubation period, unbound reagents are washed away. A substrate is then added, which reacts with the enzyme on the labeled conjugate to produce a measurable signal, often a color change. The intensity of the signal is inversely proportional to the concentration of the target compound in the sample; a weaker signal indicates a higher concentration of this compound in the sample, as it has outcompeted the enzyme-labeled conjugate for antibody binding sites. agrisera.com

ELISAs can achieve very low detection limits, often in the picomole or femtomole range, making them suitable for the trace quantities of cytokinins found in plant tissues. nih.gov While highly specific antibodies for this compound are not commonly available commercially, the methodology is well-established for the broader class of cytokinins and their glucosides. nih.govmybiosource.com

The key components and principles of a competitive ELISA for cytokinin conjugate detection are summarized in the following table.

| Component / Principle | Description | Role in the Assay |

| Antibody | A specific antibody (often monoclonal) raised against a cytokinin-protein conjugate. It is coated onto the surface of microplate wells. | Captures the cytokinin conjugate. The specificity determines the accuracy of the assay. |

| Antigen (Sample) | The unknown amount of this compound in the plant extract. | Competes with the enzyme-labeled antigen for antibody binding sites. |

| Enzyme-Conjugated Antigen | A known amount of a cytokinin conjugate chemically linked to an enzyme (e.g., horseradish peroxidase). | Acts as the competitor to the sample antigen. The enzyme provides the detection signal. |

| Substrate | A chemical that is converted by the enzyme into a colored or fluorescent product. | Reacts with the enzyme to generate a measurable signal. |

| Competitive Binding | The principle that the antigen in the sample and the enzyme-labeled antigen compete for a limited number of antibody binding sites. | Forms the basis of quantification. The signal is inversely proportional to the sample antigen concentration. |

Research Challenges and Future Perspectives in O Topolin 9 Glucoside Studies

Elucidating Precise Biosynthetic Pathways in Diverse Plant Species

The formation of o-Topolin 9-glucoside is understood as a key step in the deactivation and regulation of the active cytokinin, o-Topolin. This process, known as N-glucosylation, is a common metabolic fate for cytokinins in vascular plants, effectively converting active forms into stable, inactive conjugates. frontiersin.org The biosynthesis of cytokinin N-glucosides is catalyzed by enzymes called glucosyltransferases (UGTs), which transfer a glucose molecule from UDP-glucose to the N9 position of the purine (B94841) ring. frontiersin.org In the model plant Arabidopsis, two specific UGTs, UGT76C1 and UGT76C2, have been identified as responsible for the formation of N7- and N9-glucosides. frontiersin.orgnih.gov

A primary research challenge is to identify the specific UGTs responsible for the N9-glucosylation of o-Topolin in various plant species. While the general mechanism is known, the specific enzymes may differ between species, exhibiting different substrate specificities and regulatory properties. For instance, studies on the metabolism of the related compound meta-topolin (B1662424) riboside have identified N9-glucosylation as a principal deactivation pathway in several woody plant species. nih.gov However, the precise enzymes catalyzing this reaction for the ortho- isomer remain to be characterized. Future research will need to focus on isolating and characterizing these enzymes from a broader range of plants, particularly those known to produce aromatic cytokinins, such as Poplar species where this compound has been identified. cancer.govcas.cz Understanding the expression patterns and regulatory mechanisms of these genes will provide deeper insights into how plants control the homeostasis of o-Topolin under different developmental and environmental conditions.

Detailed Understanding of Its Transport Mechanisms in Planta

While N-glucosides like this compound are primarily considered inactive storage forms, emerging evidence suggests they may also be involved in transport processes within the plant. frontiersin.org Their accumulation in vascular tissues, including xylem, points to a potential role in both short- and long-distance transport. frontiersin.org This challenges the long-held view of N-glucosides as purely irreversible end-products of cytokinin metabolism.

A significant hurdle in understanding the mobility of this compound is the lack of knowledge regarding its specific transport proteins. Research on other cytokinin glucosides has provided potential models. For example, studies with Arabidopsis have implicated the plasma membrane transporter ABCG14 in the root-to-shoot transport of trans-zeatin (B1683218) type N-glucosides. frontiersin.org It is plausible that similar transporters are responsible for the movement of aromatic cytokinin glucosides. Future investigations should aim to identify transporters capable of recognizing and moving this compound across cellular membranes. Utilizing advanced techniques, such as experiments with labeled compounds, could help trace the movement of this compound from its site of synthesis to potential storage compartments like the vacuole or its transport through the plant's vascular system.

Investigation of Its Indirect Role in Plant Responses to Environmental Stimuli

Cytokinins are central to how plants grow, develop, and respond to their environment. nih.gov The biological activity of this compound itself is comparatively low. cancer.govuni-bayreuth.de Therefore, its role in plant responses to environmental stimuli is considered indirect, primarily functioning as a mechanism to finely tune the concentration of active cytokinins. frontiersin.org The formation of N-glucosides is an evolutionarily recent mechanism for deactivating cytokinin bases, and these conjugates can accumulate to high levels, especially when active cytokinins are in excess. frontiersin.org

This homeostatic regulation is crucial when plants encounter environmental stress. Stress conditions can trigger significant fluctuations in phytohormone levels. The conversion of active o-Topolin to this compound allows the plant to rapidly sequester excess active hormone, preventing potential negative effects of over-accumulation. Research is needed to explore how the expression of o-Topolin-specific UGTs is affected by various abiotic and biotic stresses. Understanding this regulation will clarify how the synthesis of this compound is integrated into the broader stress-response networks of the plant, helping to maintain hormonal balance during challenging environmental conditions.

Further Exploration of Interfamilial and Interspecies Metabolic Differences

Metabolic studies of cytokinins have revealed significant diversity in how different plant species process these hormones. Recent research on the metabolism of exogenously applied meta-topolin riboside (mTR) in different tree species highlights these remarkable interfamilial and interspecies differences. nih.govmdpi.com A study involving Handroanthus guayacan and Tabebuia rosea (family Bignoniaceae) and Tectona grandis (family Lamiaceae) demonstrated distinct patterns in the formation of topolin conjugates, including N9-glucosides. mdpi.com

In these species, the levels of this compound (oT9G) were found to be extremely low. mdpi.com However, another related metabolite, ortho-topolin O-glucoside (oTOG), was present in significant amounts in both T. rosea and H. guayacan, but was not detected in T. grandis. mdpi.com This suggests that in some species, O-glucosylation may be a more dominant metabolic pathway for o-Topolin than N9-glucosylation. These findings underscore the complexity of cytokinin metabolism and challenge generalized assumptions about metabolic pathways across the plant kingdom. nih.govmdpi.com Further comparative studies are essential to map the metabolic fate of o-Topolin across a wider phylogenetic range. This will not only enhance our fundamental understanding of plant biochemistry but also has practical implications for applications like micropropagation, where synthetic cytokinins are used. mdpi.com

| Compound | Handroanthus guayacan (Bignoniaceae) | Tabebuia rosea (Bignoniaceae) | Tectona grandis (Lamiaceae) |

|---|---|---|---|

| This compound (oT9G) | Extremely Low Levels | Extremely Low Levels | Not Reported |

| ortho-topolin O-glucoside (oTOG) | Present in significant amounts | Present in significant amounts | Not Detected |

| meta-topolin-9-glucoside (mT9G) | Predominant N-glucoside isomer | Present | Predominant N-glucoside isomer |

This table summarizes findings on the relative presence of different topolin glucosides in three woody plant species based on recent metabolic studies. mdpi.com

Development of Novel Analytical Standards and Advanced Characterization Techniques

Accurate and sensitive detection and quantification are paramount to advancing the study of this compound. The initial identification of this compound in poplar leaves was achieved using UV spectrometry, mass spectrometry, and high-performance liquid chromatography combined with an enzyme-linked immunoassay (HPLC-ELISA). cancer.govuni-bayreuth.de Modern analytical chemistry offers a suite of powerful tools for phytohormone analysis, including advanced liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) techniques. researchgate.net

A significant challenge in the field is the availability of high-purity analytical standards. Certified standards are essential for the unambiguous identification and precise quantification of this compound in complex plant extracts. The development and commercial availability of such standards are crucial for ensuring the reliability and comparability of data across different laboratories. Furthermore, the use of stable isotope-labeled internal standards, a technique successfully employed in the study of meta-topolin metabolism, represents a gold standard for quantification. mdpi.com Applying this approach to o-Topolin research would allow for highly accurate measurements and enable sophisticated metabolic flux analyses, providing a clearer picture of its synthesis, transport, and turnover in planta.

Q & A

Q. What visualization tools enhance clarity in reporting this compound distribution patterns?

- Methodological Answer : Generate heatmaps with hierarchical clustering to display tissue-specific oT9G levels (e.g., roots vs. leaves). Use Sankey diagrams to map metabolic pathways (e.g., conversion from o-topolin to oT9G). For spatial imaging, employ MALDI-TOF-MS or fluorescent cytokinin probes in conjunction with confocal microscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.